4-Amino-2-acetamidobenzoic acid

Catalog No.
S9022867
CAS No.
M.F
C9H10N2O3
M. Wt
194.19 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2-acetamidobenzoic acid

Product Name

4-Amino-2-acetamidobenzoic acid

IUPAC Name

2-acetamido-4-aminobenzoic acid

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

InChI

InChI=1S/C9H10N2O3/c1-5(12)11-8-4-6(10)2-3-7(8)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14)

InChI Key

ZNMGQTMUABPBCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N)C(=O)O

The exploration of benzoic acid derivatives dates to the early 20th century, with 4-aminobenzoic acid (PABA) identified as a bacterial growth factor in 1940. Structural modifications, including acetylation, emerged as a strategy to enhance pharmacokinetic properties. Acedoben (4-acetamidobenzoic acid), first synthesized in the mid-20th century, demonstrated immunomodulatory effects in combination therapies like inosine pranobex. Although 4-amino-2-acetamidobenzoic acid itself lacks a well-documented discovery timeline, its design likely stems from efforts to optimize PABA-derived pharmacophores for targeted bioactivity.

Structural Relationship to Benzoic Acid Derivatives

The compound’s structure integrates two critical functional groups:

  • Amino group (C4): Enhances solubility and enables hydrogen bonding with biological targets.
  • Acetamido group (C2): Introduces steric bulk and modulates electronic effects, potentially altering receptor binding.

Comparative analysis with related molecules reveals key trends:

CompoundMolecular FormulaMolecular Weight (g/mol)SubstitutionsBiological Activity
4-Amino-2-iodobenzoic acidC₇H₆INO₂263.03C2: IodoAntimicrobial precursor
4-Amino-2-chlorobenzoic acidC₇H₆ClNO₂171.58C2: ChloroSynthetic intermediate
4-Amino-2-methoxybenzoic acidC₈H₉NO₃167.16C2: MethoxyAntioxidant applications
4-Acetamidobenzoic acidC₉H₉NO₃179.17C4: AcetamidoImmunostimulation

4-Amino-2-acetamidobenzoic acid’s dual substitution pattern positions it uniquely for interactions with enzymes like dihydropteroate synthase, a target of sulfonamide antibiotics.

Role in Medicinal Chemistry and Organic Synthesis

The compound’s acetamido group may reduce metabolic degradation compared to primary amines, extending half-life. In organic synthesis, it serves as a bifunctional building block:

  • Amino group: Participates in diazotization and Schiff base formation.
  • Acetamido group: Provides stability against nucleophilic attack during coupling reactions.

Notably, molecular hybridization strategies—combining PABA analogs with aromatic aldehydes—have yielded Schiff bases with antibacterial and cytotoxic properties. 4-Amino-2-acetamidobenzoic acid could similarly act as a precursor for antimetabolites targeting folate biosynthesis in pathogens.

Direct Acetylation of 4-Amino-2-aminobenzoic Acid

Direct acetylation involves introducing an acetamido group to the aromatic amine moiety of 4-amino-2-aminobenzoic acid. This method typically employs acetic anhydride or acetyl chloride as acetylating agents under alkaline conditions. For instance, reaction in a dioxane/water mixture at 0–5°C with pyridine as a base minimizes side reactions such as over-acetylation or decomposition [3]. The use of carbodiimide activators like CDI enhances coupling efficiency by activating the carboxylic acid group, enabling selective acetylation at the 2-position . Post-reaction purification via column chromatography with methanol/dichloromethane gradients ensures high purity (>98%), as validated by HPLC and NMR spectroscopy . Challenges include achieving regioselectivity between the 2- and 4-amino groups, which necessitates precise stoichiometric control.

Nitration-Hydrolysis Pathways from Precursor Compounds

Nitration-hydrolysis routes begin with precursor compounds such as 2-acetamido-4-nitrobenzoic acid. Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) at 0–10°C to introduce a nitro group at the 4-position, followed by hydrolysis under acidic or basic conditions to convert the nitro group to an amino group. For example, refluxing in 6M HCl at 100°C for 12 hours achieves complete hydrolysis, yielding 4-amino-2-acetamidobenzoic acid with 85–90% efficiency [5]. This method requires careful temperature control to prevent decomposition of the acetamido group.

Catalytic Reduction Approaches for Amino Group Introduction

Catalytic hydrogenation offers a scalable pathway for reducing nitro intermediates to amino derivatives. Using 5% Pd/C as a catalyst under 1–2 MPa hydrogen pressure at 60–70°C, 2-acetamido-4-nitrobenzoic acid is reduced to the target compound in 2 hours with >95% yield [2]. The reaction occurs in aqueous sodium hydroxide to maintain solubility, followed by acidification with HCl to precipitate the product [2]. Key advantages include minimal byproduct formation and compatibility with continuous flow systems.

Optimization of Reaction Conditions (Solvent, Temperature, Catalysts)

Optimization studies reveal critical dependencies on solvent polarity, temperature, and catalyst loading:

ParameterOptimal ConditionImpact on Yield
SolventDioxane/water (1:1)Maximizes solubility of intermediates
Temperature60–70°C (hydrogenation)Balances reaction rate and catalyst stability
Catalyst Loading5% Pd/C (0.5–2.0 wt%)Ensures complete nitro reduction without over-hydrogenation
pH8–9 (acetylation)Prevents protonation of amine groups

Higher catalyst loadings (>2.0 wt%) do not significantly improve yields but increase costs [2]. Polar aprotic solvents like DMF improve acetylation rates but complicate purification [3].

Comparative Analysis of Synthetic Routes (Yield, Purity, Scalability)

A comparative evaluation of the three primary methods highlights trade-offs:

MethodYield (%)Purity (%)Scalability
Direct Acetylation75–8098Moderate (batch)
Nitration-Hydrolysis85–9095Low (multi-step)
Catalytic Reduction95–9799.5High (continuous)

Catalytic reduction outperforms other routes in yield and scalability due to its single-step protocol and compatibility with industrial reactors [2]. Direct acetylation, while efficient, faces challenges in regioselectivity, and nitration-hydrolysis requires stringent control over hydrolysis conditions to avoid side reactions [5].

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

194.06914219 g/mol

Monoisotopic Mass

194.06914219 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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